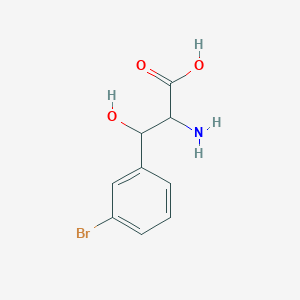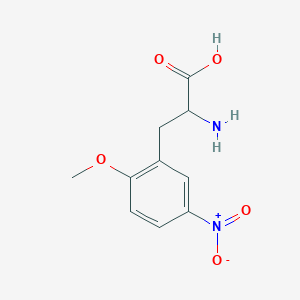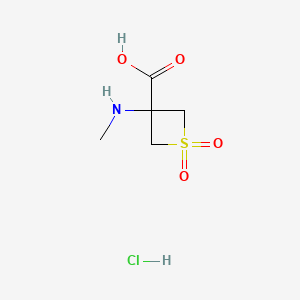
3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride is a synthetic compound with a unique structure that includes a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride typically involves the reaction of methylamine with a suitable thietane precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate certain pathways by binding to key enzymes or receptors, thereby altering their activity. This modulation can lead to various biological effects, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Methylhexanamine: An indirect sympathomimetic drug with related chemical properties.
Uniqueness
3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride is unique due to its thietane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10ClNO4S |
|---|---|
Peso molecular |
215.66 g/mol |
Nombre IUPAC |
3-(methylamino)-1,1-dioxothietane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4S.ClH/c1-6-5(4(7)8)2-11(9,10)3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
Clave InChI |
YBYMZOKZPIKGJC-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CS(=O)(=O)C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


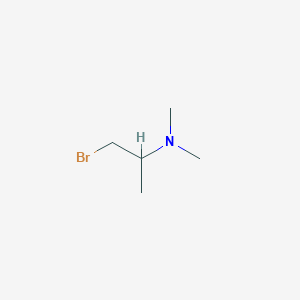
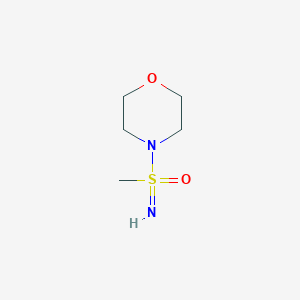
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

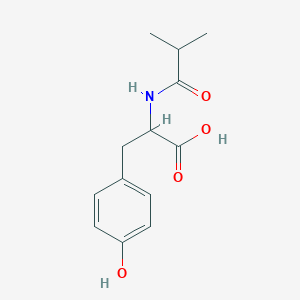
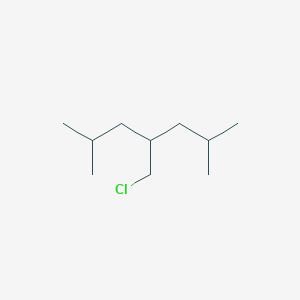
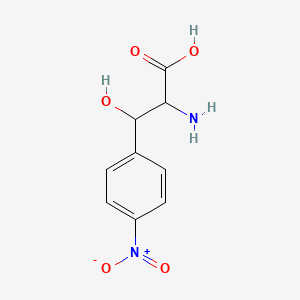
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)


